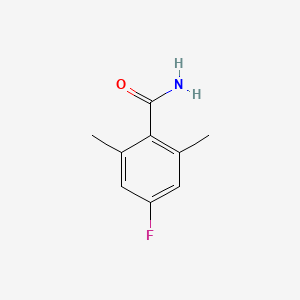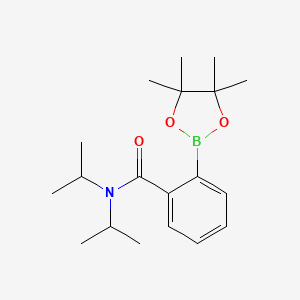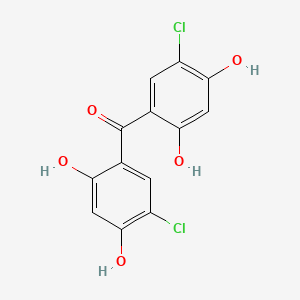
3-(Trimethylsilyl)-triphenylenyl-2-triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Trimethylsilyl)-triphenylenyl-2-triflate (TMTT) is an organic compound that has been used in a variety of scientific research applications. It is primarily used as a reagent in organic synthesis and as a catalyst in various reactions. TMTT is a highly reactive compound that is stable in the presence of air and light and has a wide range of reactivity. This makes it an ideal choice for a variety of laboratory experiments.
Applications De Recherche Scientifique
3-(Trimethylsilyl)-triphenylenyl-2-triflate has been used in a variety of scientific research applications, including the synthesis of organic compounds, the catalytic oxidation of alcohols, and the synthesis of polymers. It has also been used in the synthesis of pharmaceuticals and in the synthesis of polymers for use in drug delivery systems.
Mécanisme D'action
3-(Trimethylsilyl)-triphenylenyl-2-triflate acts as a catalyst in various reactions, and its mechanism of action is based on the formation of a cationic species. This cationic species is formed by the reaction of trimethylsilyl chloride and triphenylenyl-2-triflate, and it acts as a Lewis acid to promote the desired reaction.
Biochemical and Physiological Effects
3-(Trimethylsilyl)-triphenylenyl-2-triflate has not been studied extensively for its biochemical and physiological effects. However, studies have shown that it has no significant toxicological effects when used in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3-(Trimethylsilyl)-triphenylenyl-2-triflate in laboratory experiments is its high reactivity and stability. This makes it an ideal choice for a variety of laboratory experiments. However, 3-(Trimethylsilyl)-triphenylenyl-2-triflate is a highly reactive compound and should be handled with care. It should also be stored in an airtight container and kept away from light and heat.
Orientations Futures
There are a number of potential future directions in which 3-(Trimethylsilyl)-triphenylenyl-2-triflate can be used. These include its use in the synthesis of new organic compounds, its use as a catalyst in various reactions, its use in the synthesis of pharmaceuticals and polymers, and its use in drug delivery systems. Additionally, further research could be conducted on the biochemical and physiological effects of 3-(Trimethylsilyl)-triphenylenyl-2-triflate. Finally, further research could be conducted on the safety and toxicity of 3-(Trimethylsilyl)-triphenylenyl-2-triflate when used in laboratory experiments.
Méthodes De Synthèse
3-(Trimethylsilyl)-triphenylenyl-2-triflate is synthesized through a multi-step process involving the reaction of trimethylsilyl chloride and triphenylenyl-2-triflate. The reaction is typically carried out in a solvent such as ethyl acetate or toluene, and the product is then purified by column chromatography. The product is then dried and stored in an airtight container.
Propriétés
IUPAC Name |
(3-trimethylsilyltriphenylen-2-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3O3SSi/c1-30(2,3)21-13-19-17-11-7-5-9-15(17)14-8-4-6-10-16(14)18(19)12-20(21)28-29(26,27)22(23,24)25/h4-13H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDKKBOQNMGXQAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C2C3=CC=CC=C3C4=CC=CC=C4C2=C1)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trimethylsilyl)-triphenylenyl-2-triflate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4,4,4,4-(1,3,6,8-Pyrenetetrayl)tetrakis[benzenamine], 95%](/img/structure/B6319132.png)
![(11bR)-2,6-Bis([1,1'-biPh]-4-yl)-octahydro-4-HO-4-oxide-diNaph[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 98% (99% ee)](/img/structure/B6319136.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-[(11bR)-3,5-dihydro-4H-dinaphth[2,1-c:1',2'-e]azepin-4-yl]cyclohexyl]thiourea, 98%, (99% ee)](/img/structure/B6319169.png)
![Propyl[(2,3,4-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B6319176.png)
![(11bS)-4-Hydroxy-2,6-bis(5'-ph[1,1':3',1''-terph]-2'-yl)-4-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepinoxide, 98%, (99% ee)](/img/structure/B6319183.png)

![t-Butyl 6-tosyl-3,6-diazabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6319199.png)

